4-Hydroxy-4'-nitrostilbene
Overview
Description
Hydrolysis Mechanism and Kinetics
The hydrolysis of substituted α-nitrostilbenes, including 4-nitrostilbene, has been studied to understand the kinetics and mechanism involved in the process. The research indicates a four-step mechanism that involves nucleophilic addition, carbon protonation, and other intermediate steps. The study provides estimates of intrinsic rate constants and transition-state imbalances, which are crucial for understanding the reaction pathway and the stability of the intermediates formed during the hydrolysis of 4-nitrostilbene .
Photoreduction in Polar Media
Photoreduction of trans-4-nitrostilbene has been investigated in the presence of various amines in polar solvents. The study reveals that the quenching of the triplet states of nitrostilbenes by tertiary aliphatic amines leads to the formation of radical anions and their conjugate acids. These findings are significant as they shed light on the photophysical behavior of 4-nitrostilbene and its derivatives, which is essential for applications in photochemistry and the design of light-responsive materials .
Fluorescence Properties
The fluorescence properties of trans-4-hydroxy-4'-nitrostilbenes have been explored in different solvents. The study demonstrates how solvent polarity and the ability to form hydrogen bonds affect the fluorescence quantum yield of these compounds. This research is particularly relevant for the development of fluorescent materials and for understanding the excited-state behavior of 4-nitrostilbene derivatives in various environments .
Triplet Reactivity and Photoproducts
The reactivity of the triplet-excited state of trans-4-hydroxy-4'-nitrostilbene has been characterized through photochemical experiments. The production of singlet molecular oxygen and the isomerization from trans to cis forms are among the major photoprocesses observed. The effects of solvent polarity on these processes have been detailed, providing insights into the photostability and reactivity of 4-nitrostilbene derivatives under light exposure .
Synthesis and Characterization of MONS
A new organic nonlinear optical material, 4-methoxy 4-nitrostilbene (MONS), has been synthesized and characterized. The study includes the growth of single crystals, structural analysis through X-ray diffraction, and various spectroscopic techniques to confirm the presence of functional groups. The optical properties, thermal stability, and mechanical strength of MONS have been evaluated, highlighting its potential for nonlinear optical applications. The second harmonic generation (SHG) efficiency of MONS is notably higher than that of the well-known KDP crystal, making it a promising candidate for future research and technological development .
Formation of Fluorescent Derivatives
The formation of fluorescent derivatives from compounds with a 4-hydroxyphenethylamine structure has been studied. The reaction involves hydrazine and nitrous acid, leading to derivatives that exhibit stable fluorescence in alkaline solutions. This research is relevant for the synthesis of fluorescent markers and probes based on the 4-nitrostilbene scaffold, which can be used in various analytical and diagnostic applications .
Scientific Research Applications
While specific applications of 4-Hydroxy-4’-nitrostilbene are not well-documented, it’s a type of stilbene derivative, and stilbenes in general have been studied for their potential applications in various fields . Here are some potential applications of stilbenes:
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Pharmaceutical Applications
- Stilbenes and their analogues have shown potential importance due to their diverse spectrum of biological applications such as anticancer, antiproliferative, antiangiogenesis, antimicrobial, antileukemic, antioxidant, anti-inflammatory, anti-HIV, anti herpes simplex virus, and tyrosine kinase inhibitors .
- For example, resveratrol, a hydroxy stilbene, shows significant effect against cancer, AIDS, antagonistic activity against aryl hydrocarbon receptor (AhR) and estrogenic potency .
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Organic Chemistry
While specific applications of 4-Hydroxy-4’-nitrostilbene are not well-documented, it’s a type of stilbene derivative, and stilbenes in general have been studied for their potential applications in various fields . Here are some potential applications of stilbenes:
-
Pharmaceutical Applications
- Stilbenes and their analogues have shown potential importance due to their diverse spectrum of biological applications such as anticancer, antiproliferative, antiangiogenesis, antimicrobial, antileukemic, antioxidant, anti-inflammatory, anti-HIV, anti herpes simplex virus, and tyrosine kinase inhibitors .
- For example, resveratrol, a hydroxy stilbene, shows significant effect against cancer, AIDS, antagonistic activity against aryl hydrocarbon receptor (AhR) and estrogenic potency .
-
Organic Chemistry
Safety And Hazards
properties
IUPAC Name |
4-[(E)-2-(4-nitrophenyl)ethenyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-14-9-5-12(6-10-14)2-1-11-3-7-13(8-4-11)15(17)18/h1-10,16H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETQWIHJPIESQB-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-4'-nitrostilbene | |
CAS RN |
14064-83-6 | |
Record name | 4-Hydroxy-4'-nitrostilbene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014064836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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